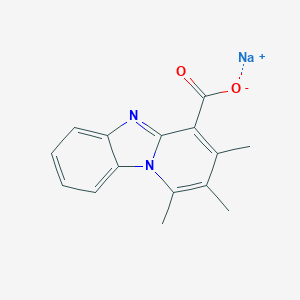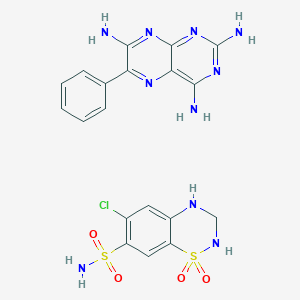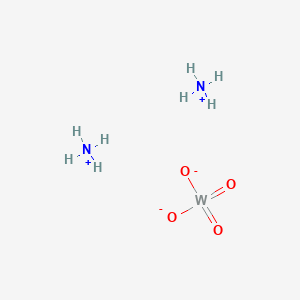
Spinel
Vue d'ensemble
Description
Spinel is a mineral that belongs to the group of oxides and forms in various colors, making it a popular gemstone . Its chemical composition is magnesium aluminum oxide (MgAl2O4) . Spinel crystals have an octahedral crystal structure and are often found as octahedral, rounded grains or as single crystals .
Synthesis Analysis
Spinel ferrites are synthesized by simple co-precipitation and characterized using TG/DTA, XRD, FT-IR, FE-SEM, HR-TEM, and VSM . The crystallinity of ferric oxide nanoparticles belongs to the cubic type . Spinel ferrites are used in the treatment of wastewater, and they can be coupled with other nano materials for photocatalysis and adsorption .Molecular Structure Analysis
Spinel has a cubic crystal structure, specifically an octahedral crystal system . Each corner of the cubic unit cell contains an oxygen atom, and the aluminum and magnesium atoms alternate between the octahedral positions within the unit cell .Chemical Reactions Analysis
Spinel ferrite nanoparticles (SFNPs) have been widely used in several applications such as photodegradation of organic pollutants, gas sensors, high-recurrence gadgets, and water-splitting . SFNPs also are useful in increasing reaction yield, lowering reaction temperatures, and catalyzing certain chemical reactions .Physical And Chemical Properties Analysis
Spinel is relatively hard and has a hardness of 7.5 to 8 on the Mohs scale . This makes it durable enough for use in jewelry. The density of spinel ranges from 3.5 to 4.1 g/cm³, depending on its composition and impurities .Applications De Recherche Scientifique
Hydrogen Storage
Magnesium Aluminate Spinel nanoparticles have been synthesized using a sol-gel process for high-capacity hydrogen storage . The electrochemical analysis demonstrated that these nanoparticles exhibit a noteworthy hydrogen storage capacity of 4000 mAh/g , highlighting their potential as promising candidates for hydrogen storage applications .
Photocatalyst Application
Magnesium Aluminate nanoparticles have been used as a photocatalyst for the degradation of pollutants . The photocatalytic degradation of methyl orange under ultraviolet light irradiation was carried out to evaluate the photocatalyst properties of nanocrystalline magnesium aluminate .
High Strength Ceramics
Magnesium Aluminate is a matrix material for high strength ceramics . It provides the ceramics with enhanced durability and resistance, making them suitable for various industrial applications .
Hardened Glass
Magnesium Aluminate is used in hardened glass, such as bulletproof glass . Its unique properties contribute to the strength and resilience of the glass, making it an essential component in the production of safety glasses .
Electronics
Research is ongoing in the use of Spinel in the field of electronics, particularly as a potential dielectric material in capacitors . Its unique electrical properties make it a promising candidate for this application .
Humidity Sensors
Magnesium Aluminate has been used in the development of humidity sensors . Its sensitivity to moisture makes it an effective material for detecting and measuring humidity levels .
Catalysts
Magnesium Aluminate has been used as a catalyst in various chemical reactions . Its ability to speed up chemical reactions without being consumed makes it a valuable component in many industrial processes .
Supercapacitors
Magnesium Aluminate has been used in the development of supercapacitors . Its unique electrochemical properties contribute to the high energy storage capacity of these devices .
Orientations Futures
The future directions of Spinel research could involve further exploration of its potential applications in various fields. For instance, the spinel structure of Fe3O4 nanoparticles has been studied for its potential use in Mg rechargeable batteries . Furthermore, the sol-gel synthesis of spinel LiMn2O4 as a cathode material for Li-ion batteries has been investigated .
Mécanisme D'action
Target of Action:
Magnesium aluminate (MgAl2O4) primarily targets its crystal lattice structure. It has a cubic crystal structure with the space group of Fd-3m at ambient conditions . This compound is significant in material physics, geoscience, and even shallow upper mantle mineralogy due to its high melting point, good mechanical properties, high chemical stability, and excellent optical properties.
Biochemical Pathways:
While MgAl2O4Researchers have studied these transitions using diamond-anvil cells and multi-anvil apparatus, revealing denser phases and dissociation reactions .
Action Environment:
Environmental factors, such as pressure and temperature, significantly influence MgAl2O4's stability and behavior. For example, phase transitions occur at specific pressure and temperature ranges, affecting its crystal lattice and mechanical properties .
Propriétés
IUPAC Name |
magnesium;dioxoalumanuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Al.Mg.4O/q2*-1;+2;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCHAFPTQLGIKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Al-]=O.O=[Al-]=O.[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al2MgO4, Mg(AlO2)2 | |
| Record name | magnesium aluminium oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Magnesium_aluminium_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Record name | magnesium aluminate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Magnesium_aluminate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40893211 | |
| Record name | Aluminum magnesium oxide (MgAl2O4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40893211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Pellets or Large Crystals | |
| Record name | Spinel (Mg(AlO2)2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Spinel | |
CAS RN |
1302-67-6, 12068-51-8 | |
| Record name | Spinel | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001302676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spinel (Mg(AlO2)2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aluminum magnesium oxide (MgAl2O4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40893211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Spinel (Mg(AlO2)2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.733 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the molecular formula and weight of Magnesium aluminate spinel?
A1: Magnesium aluminate spinel, often referred to simply as spinel, has the molecular formula MgAl2O4. Its molecular weight is 142.26 g/mol.
Q2: What spectroscopic data is available for characterizing spinel?
A2: Spinel can be characterized using a variety of spectroscopic techniques:
- X-ray Diffraction (XRD): XRD is commonly used to determine the crystal structure and phase purity of spinel. [, , , , , , , ]
- Scanning Electron Microscopy (SEM): SEM provides insights into the morphology, grain size, and surface features of spinel materials. [, , , , , ]
- Transmission Electron Microscopy (TEM): TEM offers higher resolution imaging than SEM, enabling the visualization of nanoscale features, defects, and interfaces in spinel. [, , , ]
- Mössbauer Spectroscopy: This technique is particularly useful for studying the oxidation states and coordination environments of iron in iron-containing spinels (e.g., ferritchromite, magnetite). []
- Infrared Spectroscopy (IR): IR spectroscopy, including both near-infrared (NIR) and mid-infrared (MIR), can identify characteristic vibrational modes of spinel and its constituent elements, providing information about its composition and structure. [, , ]
Q3: How does the stoichiometry of spinel affect its properties and applications?
A3: Spinel's stoichiometry, particularly the ratio of MgO to Al2O3, significantly influences its properties and suitability for various applications. [, ] For example, deviations from the ideal 1:1 MgO:Al2O3 ratio can:
- Influence sintering behavior: Al2O3-rich compositions may experience enhanced grain growth, affecting densification during pressureless sintering. []
- Impact optical properties: Stoichiometry variations can lead to differences in refractive index and optical scattering. []
- Alter mechanical strength: Grain boundary chemistry, affected by stoichiometry, plays a role in spinel's mechanical properties. []
- Modify surface reactivity: Non-stoichiometry and associated defect structures can alter the adsorption behavior of gases like water vapor on the spinel surface. []
Q4: How does LiF act as a sintering additive in transparent spinel fabrication?
A4: LiF is a common sintering additive used to enhance the densification and transparency of spinel ceramics. Its effects are multifaceted: []
- Trade-offs: While beneficial for densification, LiF can also lead to grain boundary embrittlement, optical scattering, and reduced conductivity if not carefully controlled during processing. []
Q5: What are some of the key applications of spinel?
A5: Spinel's unique combination of properties makes it suitable for a wide range of applications:
- Transparent Armor: Its high hardness, strength, and transparency make it an attractive material for transparent armor applications. []
- Optical Windows and Domes: Spinel exhibits excellent transmission across a broad wavelength range, from the ultraviolet (UV) to the mid-infrared (MIR), making it valuable for optical components in demanding environments. [, , ]
- Refractory Materials: Its high melting point and chemical inertness make it suitable for refractory applications, including crucibles, furnace linings, and ladle nozzles for molten metal processing. []
- Catalyst and Catalyst Support: Spinel can act as a catalyst or catalyst support in various chemical reactions, including humidity sensing, gas sensing, and dry reforming of methane. [, , ]
- Imaging Applications: Spinel's ruggedness and transmission properties make it valuable for imaging applications, particularly those requiring thick windows or complex geometries. []
Q6: How does the cooling rate affect the crystallization behavior of slags containing spinel?
A6: Cooling rate plays a crucial role in the crystallization behavior of slags containing spinel (MgAl2O4): []
- Implications for Slag Processing: Controlling the cooling rate is essential for optimizing the formation and properties of spinel-containing slags. Rapid cooling is preferable to minimize the formation of leachable chromium-bearing silicate phases, improving the recycling efficiency of stainless-steel slags. []
Q7: How does spinel contribute to the performance of ladle nozzles used in vacuum casting of steel?
A7: Alumina-spinel castables are used in ladle nozzles for vacuum casting of steel due to their: []
- Improved Casting Quality: The use of these specialized nozzles ensures continuous casting of large volumes of high-quality steel, extending the service life of steel structures and components. []
Q8: How is computational chemistry used to study spinel materials?
A8: Computational chemistry, particularly density functional theory (DFT) calculations, plays a vital role in understanding and predicting the properties of spinel materials:
- Phase Stability: DFT can predict the relative stabilities of different spinel phases, including charge-ordered and charge-disordered structures. [, ]
- Electrochemical Properties: Calculations can be used to model the voltage profiles of lithium-ion battery cathodes containing spinel materials (e.g., LiNi2O4, LiCoO2) and to investigate the mechanisms of lithium diffusion within the spinel lattice. [, ]
- Defect Chemistry: DFT aids in understanding the formation energies and electronic properties of defects in spinel, such as oxygen vacancies, which are crucial for applications in catalysis and gas sensing. []
- Material Design: Computational modeling enables the exploration of novel spinel compositions and structures with tailored properties for specific applications. []
Q9: How is the composition of chromian spinel used to understand the origin and evolution of mantle rocks?
A9: Chromian spinel is a common accessory mineral in mantle peridotites, and its composition provides valuable insights into the petrogenesis and evolution of these rocks:
- Melting Indicators: The Cr# [Cr/(Cr + Al)] and Mg# [Mg/(Mg + Fe2+)] ratios of chromian spinel are sensitive indicators of the degree of partial melting experienced by the mantle source. Higher Cr# values generally indicate greater degrees of melting. [, , ]
- Melt-Rock Interaction: Variations in the composition of chromian spinel, especially enrichments in TiO2, can indicate interaction with migrating melts. These variations provide clues about the composition of the infiltrating melts and the processes involved in melt-rock reaction. [, , ]
- Tectonic Setting: The geochemistry of chromian spinel, combined with other petrological and geochemical data, can be used to distinguish between different tectonic settings of mantle peridotite formation, such as mid-ocean ridges (MOR) and supra-subduction zones (SSZ). [, , ]
Q10: What is the significance of "dunitic envelopes" around podiform chromitite deposits?
A10: Podiform chromitite deposits, major sources of chromium ore, often exhibit a characteristic "dunitic envelope," a zone of dunite (olivine-rich rock) surrounding the chromitite body. This feature provides clues about the deposit's formation: []
- Implications for Exploration: Understanding the formation of dunitic envelopes is crucial for chromite exploration, as the presence of dunite can be an indicator of potential chromite mineralization at depth. []
Q11: What is the role of boninite magmatism in the formation of podiform chromite deposits?
A11: Boninite is a distinctive type of magma that is typically associated with supra-subduction zone settings, particularly during the early stages of subduction. Its relationship to podiform chromite deposits is complex: []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









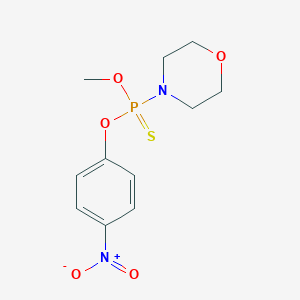
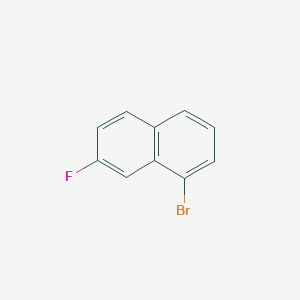
![(2R)-2beta-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-4alpha-hydroxyfuran-3beta-methanol](/img/structure/B77748.png)


